(S)-Brinzolamide

概要

説明

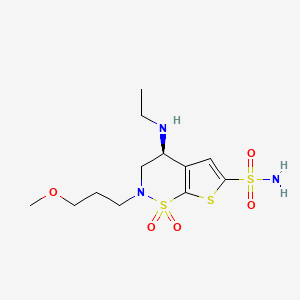

(S)-Brinzolamide is a complex organic compound that belongs to the thieno[3,2-e]thiazine class This compound is characterized by its unique structure, which includes an ethylamino group, a methoxypropyl group, and a sulfonamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Brinzolamide typically involves multiple steps, including the formation of the thieno[3,2-e]thiazine core, followed by the introduction of the ethylamino and methoxypropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

化学反応の分析

Types of Reactions

(S)-Brinzolamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The ethylamino and methoxypropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

科学的研究の応用

Treatment of Glaucoma and Ocular Hypertension

(S)-Brinzolamide is primarily indicated for lowering IOP in patients with open-angle glaucoma and ocular hypertension. Clinical studies have demonstrated its efficacy both as a monotherapy and as an adjunct to other IOP-lowering agents:

- Monotherapy : In a clinical trial involving pediatric patients, this compound showed significant IOP reduction similar to that observed in adults, with mean reductions reaching up to 5 mmHg .

- Combination Therapy : A study evaluating the fixed combination of this compound with brimonidine revealed significant IOP reductions in patients who previously did not achieve adequate control with other medications .

Adjunctive Therapy

This compound has been successfully used as an add-on therapy to other treatments such as prostaglandin analogues (PGAs) or beta-blockers. Research indicates that combining this compound enhances IOP control in patients who are refractory to standard treatments:

- In one meta-analysis, it was found that adding this compound to existing therapies significantly decreased IOP in patients with refractory glaucoma or ocular hypertension .

Treatment for Cystoid Macular Edema

Recent case studies have reported the efficacy of topical this compound in treating cystoid macular edema associated with uveitis. In these cases, patients experienced improvements in visual acuity and reduction in macular cystoid lesions following treatment with this compound .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile compared to systemic carbonic anhydrase inhibitors. The localized application minimizes systemic absorption, thus reducing the incidence of side effects commonly associated with systemic therapies. Adverse effects are typically mild and may include transient burning or stinging upon instillation .

Comparative Efficacy

The following table summarizes key findings from various studies on the efficacy of this compound compared to other treatments:

| Study Type | Treatment Group | Mean IOP Reduction (mmHg) | Notes |

|---|---|---|---|

| Monotherapy | This compound | Up to 5 | Similar efficacy to adult populations |

| Combination Therapy | This compound + Brimonidine | Significant reduction | Effective for refractory cases |

| Adjunctive Therapy | This compound + PGA | Significant reduction | Improved control in refractory glaucoma |

| Case Study | Topical this compound | Variable | Improvement in cystoid macular edema |

作用機序

The mechanism of action of (S)-Brinzolamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

Similar Compounds

Similar compounds include other thieno[3,2-e]thiazine derivatives with different substituents. Examples include:

- (4S)-4-(methylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide

- (4S)-4-(ethylamino)-2-(3-ethoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide

Uniqueness

The uniqueness of (S)-Brinzolamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

(S)-Brinzolamide is a carbonic anhydrase inhibitor primarily used in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. Its mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied, revealing significant insights into its biological activity.

Brinzolamide works by inhibiting carbonic anhydrases (CAs), particularly carbonic anhydrase II, which is predominantly found in the human eye. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and consequently lowering IOP. The specificity of brinzolamide for CA II contributes to its therapeutic efficacy while minimizing side effects associated with broader inhibition of other CAs .

Pharmacokinetics

- Absorption : Brinzolamide is administered topically and is absorbed through the cornea into the systemic circulation. Plasma concentrations remain low due to its localized action.

- Distribution : It exhibits approximately 60% binding to plasma proteins and has a high affinity for carbonic anhydrases in red blood cells.

- Metabolism : The compound is metabolized by hepatic cytochrome P450 enzymes (CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9) into various metabolites, with N-desethylbrinzolamide being the primary one. Importantly, these metabolites do not inhibit cytochrome P450 isozymes at clinically relevant concentrations, indicating a low potential for drug-drug interactions .

Efficacy in Clinical Studies

Brinzolamide has demonstrated significant efficacy in lowering IOP across various clinical settings:

Case Studies and Clinical Trials

- Add-On Therapy : A meta-analysis showed that brinzolamide as an add-on therapy to prostaglandin analogues (PGAs) or beta-blockers significantly reduced IOP in patients with refractory glaucoma or ocular hypertension. The mean diurnal IOP reduction was notable, with statistical significance compared to monotherapy .

- Fixed-Dose Combination Studies : In studies evaluating fixed combinations of brinzolamide with brimonidine, the combination was found to be superior in IOP-lowering efficacy compared to either component alone. For instance, a Phase 3 study indicated a mean diurnal IOP reduction of 7.9 mmHg with the fixed combination compared to 6.5 mmHg and 6.4 mmHg with brinzolamide and brimonidine alone, respectively .

- Congenital Glaucoma : A case series reported successful outcomes with topical brinzolamide treatment in children under six years old with congenital glaucoma, highlighting its effectiveness and safety profile in pediatric populations .

Safety Profile

Brinzolamide's safety profile is characterized by a low incidence of systemic side effects due to its selective action. In reproductive toxicity studies conducted on rats, no adverse effects on fertility or reproductive capacity were observed at doses significantly higher than those used clinically . Additionally, mutagenicity assays yielded negative results for brinzolamide, reinforcing its safety as a therapeutic agent .

Comparative Efficacy Table

| Study/Trial | Treatment Group | Mean IOP Reduction (mmHg) | Statistical Significance |

|---|---|---|---|

| SIMBRINZA Phase 3 Superiority Study | Brinzolamide/Brimonidine FDC | -7.9 | p < 0.0001 |

| Brinzolamide Monotherapy | Brinzolamide | -6.5 | - |

| Brimonidine Monotherapy | Brimonidine | -6.4 | - |

| Add-On Therapy Study | Brinzolamide + PGA/Beta-blocker | Significant reduction observed | p < 0.0001 |

特性

IUPAC Name |

(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRKCZRJWPKOAR-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154127-19-2 | |

| Record name | Brinzolamide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154127192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRINZOLAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXQ6TKU98F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。